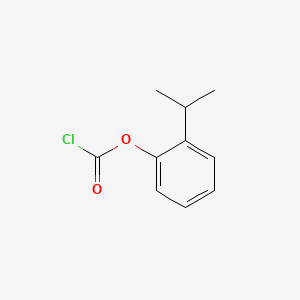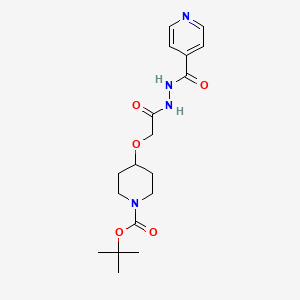
Trt-S-EEE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trt-S-EEE is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is often used in peptide synthesis and protein science, particularly as a protecting group for cysteine residues. The ability to selectively protect and deprotect functional groups is crucial in synthetic chemistry, and this compound plays a vital role in this process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-S-EEE typically involves the protection of cysteine residues using trityl (Trt) groups. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS). In SPPS, the cysteine thiol group is protected by the Trt group to prevent unwanted side reactions during peptide elongation. The reaction conditions often involve the use of acid-labile protecting groups and carbocation scavengers to ensure selective protection and deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, with this compound being incorporated at specific stages to protect cysteine residues. The process is optimized to ensure high yield and purity, making it suitable for commercial applications in peptide and protein synthesis .
化学反应分析
Types of Reactions
Trt-S-EEE undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Trt group can be selectively removed under acidic conditions, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and reducing agents like dithiothreitol (DTT) for disulfide bond reduction. The major products formed from these reactions include free cysteine residues and peptides with modified cysteine .
科学研究应用
Trt-S-EEE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins by protecting cysteine residues during elongation.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of cysteine-rich peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the large-scale production of peptides for research and pharmaceutical applications
作用机制
The mechanism of action of Trt-S-EEE involves the selective protection of cysteine thiol groups. The Trt group forms a stable bond with the thiol, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Trt group can be selectively removed under acidic conditions, revealing the free thiol group for further functionalization. This selective protection and deprotection mechanism is crucial for the successful synthesis of complex peptides and proteins .
相似化合物的比较
Similar Compounds
S-Mmt: Another protecting group used for cysteine residues, similar to Trt-S-EEE but with different deprotection conditions.
Fmoc: Commonly used for protecting amino groups in peptide synthesis.
Boc: Another protecting group for amino groups, often used in combination with Fmoc
Uniqueness
This compound is unique due to its stability under a wide range of conditions and its selective deprotection mechanism. This makes it particularly useful in the synthesis of cysteine-rich peptides, where selective protection is crucial for achieving the desired product .
属性
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRRTNNFGDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
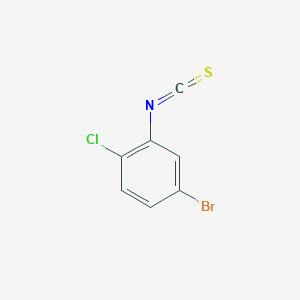
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
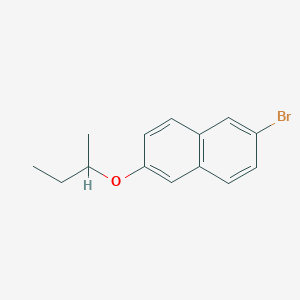
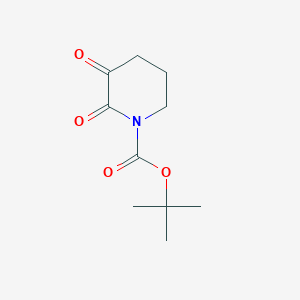
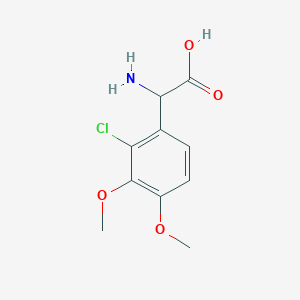

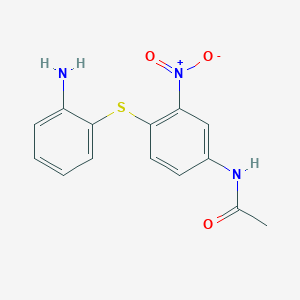
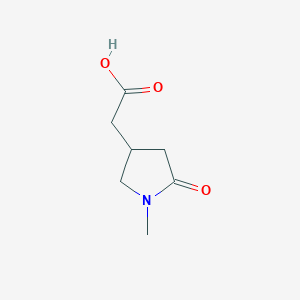
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
